rac-Benzyl (2R,3aR,6aR)-Ramipril

Description

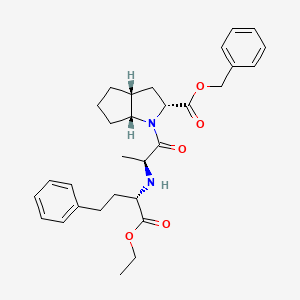

rac-Benzyl (2R,3aR,6aR)-Ramipril is a stereoisomeric derivative of ramipril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily for hypertension and heart failure. This compound features a unique stereochemical configuration (2R,3aR,6aR) and a benzyl ester group, distinguishing it from other ramipril derivatives or prodrugs. The benzyl ester moiety likely serves as a protective group during synthesis, influencing its pharmacokinetic properties such as absorption and metabolic activation. While ramipril itself is a prodrug metabolized to the active ramiprilat, this compound’s structural modifications may alter its bioavailability, potency, or tissue distribution compared to standard ACE inhibitors .

Properties

Molecular Formula |

C30H38N2O5 |

|---|---|

Molecular Weight |

506.6 g/mol |

IUPAC Name |

benzyl (2R,3aR,6aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate |

InChI |

InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24+,25-,26+,27+/m0/s1 |

InChI Key |

RENMFAJWBVYHGL-ITAPOITPSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]2C(=O)OCC4=CC=CC=C4 |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Hydrogenation Conditions

- Catalysts such as palladium on carbon (Pd/C) are used.

- Hydrogen pressure is maintained around 45-50 psi at room temperature.

- The reaction is monitored until complete deprotection.

Isolation

- The reaction mixture is filtered to remove the catalyst.

- The product is purified through crystallization or chromatography.

Alternative Routes and Innovations

Recent patents describe alternative approaches, including:

- Direct condensation of amino esters with suitable acid derivatives, reducing steps.

- Use of enzymatic resolution combined with chemical hydrogenation for stereochemical purity.

- Use of specific coupling agents and reaction conditions to minimize racemization and improve yields.

Data Tables Summarizing the Preparation Methods

Notes on Optimization and Purification

- Use of immobilized enzymes enhances stereoselectivity and process control.

- Coupling reactions are optimized at pH 8-10 to reduce racemization.

- Purification often involves silica gel chromatography or recrystallization to obtain high purity.

Chemical Reactions Analysis

Types of Reactions

rac-Benzyl (2R,3aR,6aR)-Ramipril undergoes several types of chemical reactions:

Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids.

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group.

Substitution: Nucleophilic substitution reactions can occur at various positions in the molecule.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.

Major Products

Hydrolysis: Carboxylic acids and alcohols.

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-Benzyl (2R,3aR,6aR)-Ramipril has several scientific research applications:

Chemistry: Used as a model compound in studies of ACE inhibitors and their mechanisms.

Biology: Studied for its effects on blood pressure regulation and cardiovascular health.

Medicine: Investigated for its potential in treating conditions such as hypertension, heart failure, and diabetic nephropathy.

Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

rac-Benzyl (2R,3aR,6aR)-Ramipril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, the compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway.

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Comparison

| Parameter | This compound | Ramipril | Enalapril |

|---|---|---|---|

| Stereochemistry | 2R,3aR,6aR | 2S,3aS,6aS | 2S,3aS,6aS |

| Ester Group | Benzyl | Ethyl | Ethyl |

| Prodrug Activation | Likely required | Yes (to ramiprilat) | Yes (to enalaprilat) |

| Bioavailability | Not well-characterized | 50–60% | 60–70% |

| Half-life (Active Metabolite) | Unknown | 13–17 hours | 11 hours |

Pharmacodynamic Differences

The stereochemical configuration of this compound may impact its binding affinity to ACE. Studies suggest that the (2S,3aS,6aS) configuration in ramipril optimizes interactions with the ACE zinc-binding site, yielding an IC50 of ~1.8 nM. In contrast, the 2R,3aR,6aR isomer may exhibit reduced potency due to steric hindrance or altered hydrogen bonding . Additionally, the benzyl ester group could delay hydrolysis to the active form, prolonging its onset of action compared to ethyl ester prodrugs like enalapril.

Clinical and Preclinical Findings

However, ramipril’s established efficacy in reducing afterload and improving cardiac output provides a benchmark. Animal studies indicate that stereoisomeric variants of ACE inhibitors can exhibit divergent tissue penetration; for example, the (2R) configuration in ramipril analogues shows reduced renal clearance but higher adipose tissue accumulation . These findings suggest that this compound might have unique distribution patterns, though clinical relevance requires further investigation.

Biological Activity

Introduction

Rac-Benzyl (2R,3aR,6aR)-Ramipril is a derivative of the angiotensin-converting enzyme (ACE) inhibitor ramipril, known for its role in treating hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, clinical implications, and relevant research findings.

Ramipril acts primarily by inhibiting ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This inhibition results in:

- Vasodilation : Lowering blood pressure through relaxation of blood vessels.

- Reduced Aldosterone Secretion : Decreasing sodium and water retention, which helps reduce blood volume.

- Cardioprotective Effects : Protecting the heart from hypertrophy and remodeling due to high blood pressure.

The specific stereochemistry of this compound may influence its binding affinity and efficacy compared to other ramipril derivatives.

Efficacy in Clinical Studies

Several studies have highlighted the biological activity of ramipril and its derivatives:

- Hypertension Management : A randomized controlled trial demonstrated that ramipril significantly reduced systolic and diastolic blood pressure in hypertensive patients. The median between-group differences were -12.0 mmHg for systolic and -9.0 mmHg for diastolic pressure (P < 0.001) .

- Endothelial Dysfunction : In children on hemodialysis, ramipril improved biomarkers of endothelial dysfunction and inflammation. Serum levels of asymmetrical dimethylarginine decreased by 79.6% (P < 0.001), indicating enhanced vascular health .

- Neuroprotective Effects : In individuals at risk for Alzheimer's disease, ramipril inhibited cerebrospinal fluid ACE activity but did not significantly alter amyloid beta levels . This suggests potential neuroprotective benefits associated with ACE inhibition.

Safety Profile

Ramipril has been associated with some adverse effects, including:

- Hepatotoxicity : Cases of acute jaundice and elevated liver enzymes have been reported .

- Hyperkalemia : Monitoring potassium levels is essential as ramipril can cause elevated potassium levels in some patients .

Animal Studies

A study involving rats demonstrated that administration of ramipril affected body weight and metabolic turnover. Rats receiving ramipril showed a slower initial weight gain compared to controls but eventually exhibited a reduced fraction of adipose tissue . The significance of these findings lies in understanding the metabolic effects of ACE inhibitors beyond blood pressure control.

Dose-Response Relationships

In experimental setups assessing radiation response, ramipril treatment resulted in reduced incident rates of adverse effects from radiation exposure. The study indicated that 75% of treated animals responded positively to high doses compared to untreated controls .

Table 1: Clinical Trial Outcomes for Ramipril

| Parameter | Ramipril Group (n=68) | Placebo Group (n=67) | P-value |

|---|---|---|---|

| Systolic BP Reduction (mmHg) | -12.0 | Not specified | <0.001 |

| Diastolic BP Reduction (mmHg) | -9.0 | Not specified | <0.001 |

| Asymmetrical Dimethylarginine (%) | -79.6 | Not applicable | <0.001 |

| hs-CRP Reduction (%) | -46.5 | Not applicable | <0.001 |

Table 2: Animal Study Weight Changes Over Time

| Treatment Group | Weight at 150 days (g) | Weight at 300 days (g) |

|---|---|---|

| With Ramipril | 317 ± 23 | 340 ± 36 |

| Without Ramipril | 371 ± 40 | 439 ± 62 |

Q & A

Basic Research Questions

Q. How can the stereochemical purity of rac-Benzyl (2R,3aR,6aR)-Ramipril be validated experimentally?

- Methodological Answer : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate enantiomers and confirm stereochemical configuration. Coupled with circular dichroism (CD) spectroscopy, this provides quantitative data on enantiomeric excess . For absolute configuration determination, single-crystal X-ray diffraction is recommended, as crystallographic data resolve ambiguities in stereochemical assignments .

Q. What are the critical parameters for synthesizing this compound under mild conditions?

- Methodological Answer : Optimize reaction temperature (20–40°C), solvent polarity (e.g., THF or DMF), and catalyst loading (e.g., Pd/C for hydrogenolysis). Monitor intermediates via LC-MS to ensure stepwise conversion without side reactions. Kinetic studies using in-situ FTIR can track functional group transformations (e.g., ester hydrolysis) .

Q. How to address solubility challenges in formulating this compound for in vitro assays?

- Methodological Answer : Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based complexation to enhance aqueous solubility. Phase-solubility diagrams and molecular docking simulations predict optimal host-guest ratios, minimizing aggregation in biological buffers .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer : Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability limitations. Use factorial design experiments to isolate variables (e.g., dose, administration route) and apply multivariate regression to correlate in vitro IC50 with in vivo efficacy .

Q. What computational strategies improve the prediction of this compound’s interaction with ACE isoforms?

- Methodological Answer : Employ molecular dynamics (MD) simulations with explicit solvent models to map binding pocket dynamics. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods refine energy barriers for inhibitor-enzyme interactions. Validate predictions via mutagenesis studies targeting key residues (e.g., His353, Glu384 in ACE) .

Q. How to optimize membrane-based separation techniques for isolating this compound intermediates?

- Methodological Answer : Screen nanofiltration membranes (e.g., polyamide or ceramic) for molecular weight cut-off (MWCO) and solvent resistance. Use process simulation software (e.g., Aspen Plus) to model flux rates and optimize transmembrane pressure. Validate with mass balance calculations and purity assays (e.g., NMR integration) .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response variability in this compound studies?

- Methodological Answer : Apply nonlinear mixed-effects modeling (NLME) to account for inter-subject variability. Use Bayesian hierarchical models to integrate prior pharmacokinetic data, reducing uncertainty in EC50 estimates. Sensitivity analysis identifies critical parameters (e.g., clearance rate) influencing outcomes .

Q. How to design orthogonal assays for validating this compound’s mechanism of action?

- Methodological Answer : Combine enzymatic inhibition assays (e.g., fluorescence-based ACE activity) with cellular models (e.g., angiotensin II-induced hypertrophy in cardiomyocytes). Cross-validate using RNA-seq to confirm downstream gene regulation (e.g., AT1R suppression) .

Handling Contradictory Evidence

Q. When NMR and LC-MS data conflict in characterizing this compound impurities, how to reconcile discrepancies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.